molecular formula C5H12NO2.Cl<br>C5H12ClNO2 B1200062 Betaine hydrochloride CAS No. 590-46-5

Betaine hydrochloride

Cat. No.: B1200062
CAS No.: 590-46-5
M. Wt: 153.61 g/mol
InChI Key: HOPSCVCBEOCPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betaine hydrochloride is a compound that combines betaine, a naturally occurring substance found in various foods such as beets and spinach, with hydrochloric acid. It is commonly used as a dietary supplement to increase stomach acidity, which aids in digestion and nutrient absorption. Betaine itself serves as a methyl donor in the body, playing a crucial role in the methylation cycle, which is essential for regulating gene and hormone expression, neurotransmitter release, and detoxification .

Mechanism of Action

Target of Action

Betaine hydrochloride primarily targets the stomach, where it increases gastric acidity . This increased acidity aids in the digestion of food and improves nutrient absorption . It also targets homocysteine, a non-proteinogenic α-amino acid, in the methionine metabolic cycle .

Mode of Action

this compound acts as a methyl group donor in the normal metabolic cycle of methionine . It donates a methyl group to homocysteine via the enzyme betaine homocysteine methyltransferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG) . This process reduces plasma homocysteine levels in patients with homocystinuria .

Biochemical Pathways

this compound plays a pivotal role in the methionine metabolic cycle . This process also results in the production of S-adenosylmethionine (SAM), which serves as a methyl donor in DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .

Pharmacokinetics

this compound is highly soluble in water and acids . It is absorbed from the duodenal enterocytes into circulation and is carried to the liver and kidneys, where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .

Result of Action

The action of this compound results in several molecular and cellular effects. It promotes cell hydration and resilience to stressors . It also plays a role in the synthesis of some active constituents, such as carnitine and creatine . Moreover, it has been shown to protect against the development of alcohol-induced hepatic steatosis, apoptosis, and accumulation of damaged proteins .

Action Environment

Environmental factors can influence the action of this compound. For instance, it acts as an osmolyte, conferring protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . Furthermore, it has been suggested that this compound’s ability to enhance digestive health and nutrient absorption may be influenced by factors such as diet and the use of certain medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betaine hydrochloride can be synthesized through the reaction of trimethylamine with chloroacetic acid in the presence of a water-removing agent. The reaction is carried out in an organic solvent within a reaction kettle, followed by cooling, crystallization, centrifugation, cleaning, and drying to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves either extraction from beet syrup fermented waste fluid or chemical synthesis. The extraction process includes raw materials pretreatment, ion-exchange, concentration, and crystallization. The chemical synthesis method involves the reaction of sodium chloroacetate with trimethylamine, followed by absorption using ion exchange resin, desorption, concentration, salification, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Betaine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Methylation: Requires the enzyme betaine-homocysteine methyltransferase and occurs in the liver and kidneys.

    Hydrolysis: Occurs in aqueous conditions, typically in the stomach where hydrochloric acid is present.

Major Products Formed:

    Methylation: Methionine and dimethylglycine.

    Hydrolysis: Betaine and hydrochloric acid.

Scientific Research Applications

Betaine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Betaine Hydrochloride: this compound is unique in its ability to increase stomach acid levels, aiding in digestion and nutrient absorption. This makes it particularly useful for individuals with low stomach acid, a condition not addressed by other forms of betaine .

By understanding the various aspects of this compound, from its preparation methods to its scientific applications and mechanism of action, we can appreciate its significance in both health and industry.

Properties

CAS No.

590-46-5

Molecular Formula

C5H12NO2.Cl
C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

2-(trimethylazaniumyl)acetate;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H

InChI Key

HOPSCVCBEOCPJZ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(=O)[O-].Cl

melting_point

241.5 °C

590-46-5

Pictograms

Irritant

Related CAS

107-43-7 (Parent)

Synonyms

Acidin Pepsin
Acidin-Pepsin
AcidinPepsin
Betaine
Betaine Hydrochloride
Betaine, Glycine
C.B.B.
Citrate de Bétaïne Beaufour
Citrate de Bétaïne UPSA
Cystadane
Glycine Betaine
Hepastyl
Hydrochloride, Betaine
Lycine
Novobetaine
Oxyneurine
Scorbo bétaïne
Scorbo-bétaïne
Scorbobétaïne
Stea 16
Stea-16
Stea16

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betaine hydrochloride
Reactant of Route 2
Betaine hydrochloride
Reactant of Route 3
Betaine hydrochloride
Reactant of Route 4
Reactant of Route 4
Betaine hydrochloride
Reactant of Route 5
Betaine hydrochloride
Reactant of Route 6
Betaine hydrochloride
Customer
Q & A

ANone: While the exact mechanisms of action are still being elucidated, betaine hydrochloride primarily functions as a methyl donor and osmolyte.

      A:

      • Molecular Formula: C5H11NO2·HCl []
      • Molecular Weight: 153.61 g/mol []
      • Chemical Name: Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride []
      • Other names: (Carboxymethyl)trimethylammonium chloride []
      • Spectroscopic Data: Specific spectroscopic data (IR, NMR, etc.) can be found in the cited research papers, particularly those focusing on structural characterization and analysis. [, , ]

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.